
(6-(Methylamino)pyridin-3-yl)boronsäure
Übersicht
Beschreibung
(6-(Methylamino)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H9BN2O2 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(Methylamino)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Methylamino)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(6-(Methylamino)pyridin-3-yl)boronsäure: wird zur Synthese verschiedener organischer Verbindungen verwendet. Ihre Boronsäuregruppe ist gegenüber Suzuki-Miyaura-Kreuzkupplungsreaktionen reaktiv, die in der organischen Chemie eine Schlüsselrolle beim Aufbau von Kohlenstoff-Kohlenstoff-Bindungen spielen .
Sensoranwendungen
Aufgrund der Fähigkeit von Boronsäuren, mit Diolen und starken Lewis-Basen zu interagieren, findet diese Verbindung Anwendung in Sensoranwendungen. Sie kann Teil homogener Assays oder heterogener Detektionssysteme sein und bei der Identifizierung von Analyten in einer Probe helfen .
Biologische Markierung
Die Reaktivität der Verbindung mit Diolen ermöglicht auch die Verwendung in der biologischen Markierung. Diese Anwendung ist unerlässlich, um biologische Moleküle in verschiedenen Forschungsumgebungen zu verfolgen und zu beobachten .
Proteinmanipulation und -modifikation
Forscher verwenden This compound zur Proteinmanipulation und -modifikation. Dies ist besonders nützlich bei der Untersuchung von Proteinfunktionen und -interaktionen .
Trennungstechnologien
In Trennungstechnologien wird die Verbindung aufgrund ihrer spezifischen Wechselwirkung mit bestimmten Molekülen verwendet, die für die Reinigung oder Isolierung von Zielverbindungen aus komplexen Gemischen genutzt werden kann .
Entwicklung von Therapeutika
Die Wechselwirkung von Boronsäuren mit biologischen Molekülen eröffnet Möglichkeiten für die Entwicklung von Therapeutika. Diese Verbindung könnte ein Baustein bei der Entwicklung von Medikamenten sein, die auf bestimmte biologische Pfade abzielen .
Elektrophorese glykosylierter Moleküle
Boronsäuren, darunter This compound, werden bei der Elektrophorese glykosylierter Moleküle eingesetzt, was für die Analyse von glykosylierten Proteinen und anderen Biomolekülen von Bedeutung ist .
Kontrollierte Freisetzungssysteme
Diese Verbindung ist auch Bestandteil von Polymeren, die für die kontrollierte Freisetzung von Medikamenten wie Insulin entwickelt wurden. Solche Systeme sind entscheidend, um therapeutische Konzentrationen von Medikamenten über längere Zeiträume aufrechtzuerhalten .
Wirkmechanismus
Target of Action
The primary target of the compound (6-(Methylamino)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (6-(Methylamino)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The (6-(Methylamino)pyridin-3-yl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good bioavailability due to its stability and solubility .
Result of Action
The result of the action of (6-(Methylamino)pyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (6-(Methylamino)pyridin-3-yl)boronic acid can be influenced by environmental factors such as temperature and the presence of strong oxidizing agents . It is recommended to store this compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .
Biochemische Analyse
Biochemical Properties
(6-(Methylamino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation step in the coupling reaction, leading to the formation of biaryl compounds. Additionally, (6-(Methylamino)pyridin-3-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors .
Cellular Effects
For instance, (6-(Methylamino)pyridin-3-yl)boronic acid may inhibit proteasome activity by binding to the catalytic threonine residue in the proteasome’s active site, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cellular metabolism . This compound’s impact on cell function can vary depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, (6-(Methylamino)pyridin-3-yl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition . This compound can also act as a ligand for metal ions, facilitating catalytic reactions in which the metal center plays a crucial role. Additionally, (6-(Methylamino)pyridin-3-yl)boronic acid can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Methylamino)pyridin-3-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to strong oxidizing agents or extreme pH levels . Long-term studies have shown that (6-(Methylamino)pyridin-3-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro models where it is used to inhibit specific enzymes or signaling pathways . The temporal dynamics of its activity are influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of (6-(Methylamino)pyridin-3-yl)boronic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor or signaling modulator . At higher doses, (6-(Methylamino)pyridin-3-yl)boronic acid can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific concentration range is required to achieve the desired biochemical activity without causing adverse effects. These dosage-dependent responses are critical for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
(6-(Methylamino)pyridin-3-yl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, (6-(Methylamino)pyridin-3-yl)boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of (6-(Methylamino)pyridin-3-yl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, (6-(Methylamino)pyridin-3-yl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation in different cellular compartments . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of (6-(Methylamino)pyridin-3-yl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular transport machinery . Additionally, (6-(Methylamino)pyridin-3-yl)boronic acid may undergo post-translational modifications, such as phosphorylation or ubiquitination, which can influence its activity and function within different subcellular compartments .
Eigenschaften
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQZBVUTQXHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592860 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774170-15-9 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


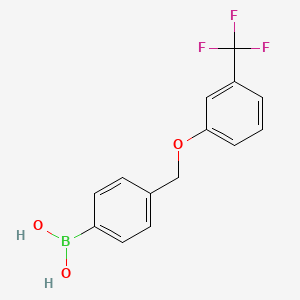

![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)
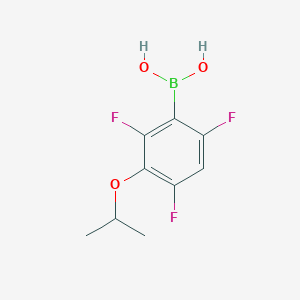

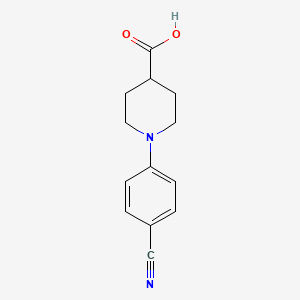
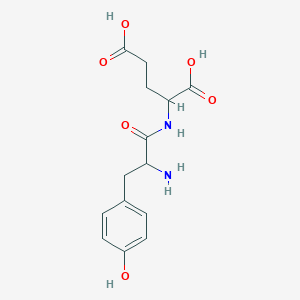
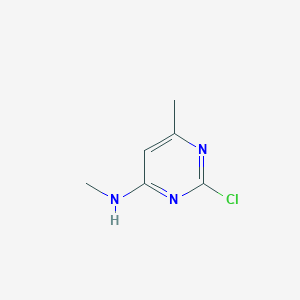
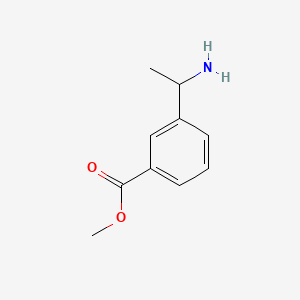

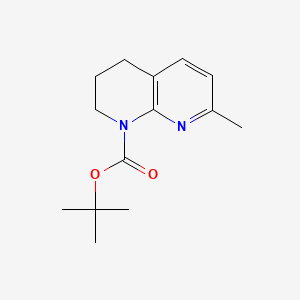

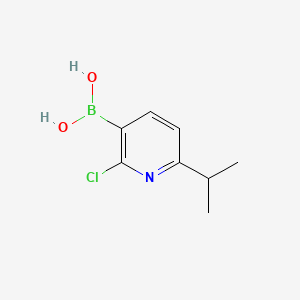
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
